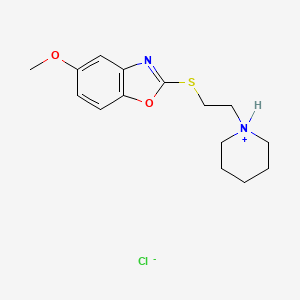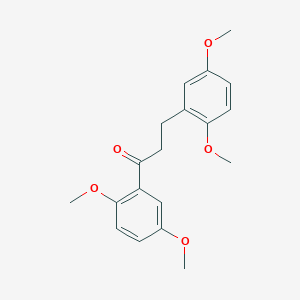
1,3-Bis(2,5-dimethoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone typically involves the condensation of 2,5-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. Its aromatic rings and methoxy groups play a crucial role in binding to target proteins and modulating their activity.
類似化合物との比較
- 1,3-bis-(2,4-Dimethoxyphenyl)-1-propanone
- 1,3-bis-(2-Methoxyphenyl)-1-propanone
- 1,3-bis-(4-Methoxyphenyl)-1-propanone
Comparison: 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone is unique due to the specific positioning of the methoxy groups on the aromatic rings. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different methoxy group placements.
特性
分子式 |
C19H22O5 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1,3-bis(2,5-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H22O5/c1-21-14-6-9-18(23-3)13(11-14)5-8-17(20)16-12-15(22-2)7-10-19(16)24-4/h6-7,9-12H,5,8H2,1-4H3 |
InChIキー |
RKQGBJGWGDXNSE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)C2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




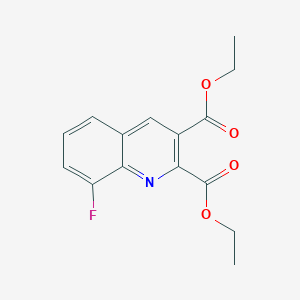
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
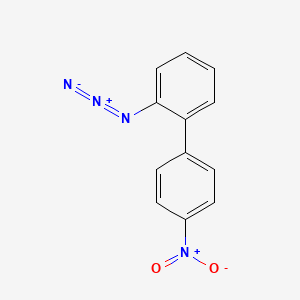

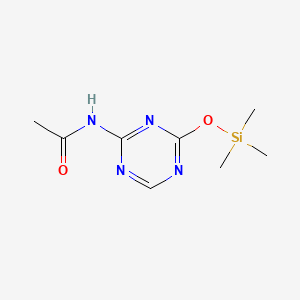
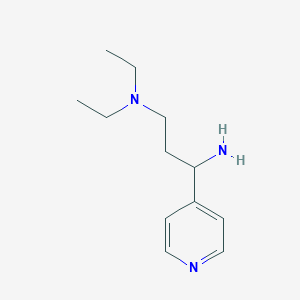


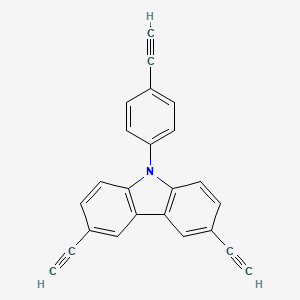
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
